molecular formula C21H17BrN2O3 B5915498 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide

Cat. No. B5915498
M. Wt: 425.3 g/mol
InChI Key: CUHVYDRRQRHGPA-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide, also known as BzF, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BzF has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has been shown to inhibit the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has potential therapeutic applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been shown to increase the levels of dopamine and serotonin in the brain, which has potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide in lab experiments is its unique chemical structure, which allows for specific targeting of tubulin and acetylcholinesterase. However, one limitation of using N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are a number of future directions for research on N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide. One area of research is the development of more potent and selective inhibitors of tubulin and acetylcholinesterase. Another area of research is the development of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide-based fluorescent probes for imaging biological systems. Additionally, further research is needed to understand the potential therapeutic applications of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide is a chemical compound that has shown potential therapeutic applications in the treatment of cancer and neurological disorders. Its unique chemical structure and mechanism of action make it an interesting target for further research. However, its potential toxicity must be carefully monitored in lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide and to develop more potent and selective inhibitors of its targets.

Synthesis Methods

The synthesis of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide involves the reaction of 5-bromo-2-furoic acid with benzylamine and phenylacetylene in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide with high purity.

Scientific Research Applications

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as potential uses in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-19-12-11-18(27-19)21(26)24-17(13-15-7-3-1-4-8-15)20(25)23-14-16-9-5-2-6-10-16/h1-13H,14H2,(H,23,25)(H,24,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVYDRRQRHGPA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6882702

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